Simvastatin Acid-d3 Ammonium Salt
Description
Properties
Molecular Formula |
C25H36D3O6.NH4 |
|---|---|
Molecular Weight |
456.63 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Deuterated Standards
The introduction of deuterium (B1214612) into simvastatin (B1681759) precursors is a critical step that can be achieved through various chemical and biocatalytic methodologies. These approaches are designed to be highly specific, ensuring the precise placement of deuterium atoms.
Chemical and Biocatalytic Methodologies for Deuterium Introduction into Simvastatin Precursors
The synthesis of deuterated simvastatin often begins with the modification of lovastatin (B1675250), a naturally occurring compound from which simvastatin is derived. nih.govnih.gov One common strategy involves the hydrolysis of lovastatin to monacolin J, which serves as a key intermediate. nih.govgordon.edu
Specific Deuteration Reaction Pathways and Conditions:
Chemical synthesis pathways for introducing deuterium often involve the use of deuterated reagents at specific steps. For instance, a deuterated methylating agent can be used in the final step of converting a lovastatin-derived intermediate to simvastatin. The reaction conditions, such as temperature and catalysts, are meticulously controlled to ensure high efficiency and prevent unwanted side reactions.
A general approach involves the following key transformations:
Hydrolysis of Lovastatin: Lovastatin is first hydrolyzed to remove the 2-methylbutyrate (B1264701) side chain, yielding monacolin J.
Protection of Hydroxyl Groups: To ensure selective deuteration, the hydroxyl groups on the monacolin J lactone ring are often protected. nih.gov
Introduction of the Deuterated Side Chain: A deuterated 2,2-dimethylbutyryl group is then introduced. This can be accomplished using a deuterated acyl donor.
Deprotection: The protecting groups are subsequently removed to yield the deuterated simvastatin molecule.
| Step | Reactants | Key Conditions | Product |
| Hydrolysis | Lovastatin, Base (e.g., KOH) | Reflux | Monacolin J |
| Protection | Monacolin J, Protecting Agent (e.g., TBDMSCl) | - | Protected Monacolin J |
| Acylation | Protected Monacolin J, Deuterated Acyl Chloride | Catalyst (e.g., Pyridine) | Protected Deuterated Simvastatin |
| Deprotection | Protected Deuterated Simvastatin, Acid | - | Deuterated Simvastatin |
Enzymatic Approaches to Isotopic Labeling
Biocatalytic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.netmdpi.com These methods often utilize enzymes that can perform specific chemical transformations under mild conditions. mdpi.com
The enzyme LovD, an acyltransferase, has been a focal point in the biocatalytic synthesis of simvastatin. nih.govgoogle.com This enzyme can directly acylate monacolin J with a suitable acyl donor. nih.gov For the production of deuterated simvastatin, a deuterated version of the acyl donor, such as α-dimethylbutyryl-S-N-acetylcysteamine (DMB-S-NAC), can be used. nih.gov This enzymatic approach is highly regiospecific, targeting only the desired hydroxyl group and eliminating the need for protection and deprotection steps. nih.gov The use of whole-cell biocatalysts expressing LovD has demonstrated high conversion rates of monacolin J to simvastatin. nih.gov
Enzymatic reactions for deuteration can be performed in heavy water (D₂O), which serves as the deuterium source. researchgate.netnih.gov Nicotinamide cofactor-dependent enzymes, for example, can be used for asymmetric deuteration by recycling a deuterated cofactor like [4-²H]-NADH. nih.gov
Post-Deuteration Conversion to Simvastatin Acid Ammonium (B1175870) Salt Form
Following the successful incorporation of deuterium to form deuterated simvastatin, the lactone ring of the molecule is opened to form the corresponding hydroxy acid, which is then converted into its ammonium salt. This form is often more suitable for certain analytical applications.
Salt Formation Methodologies and Optimization
The conversion of the deuterated simvastatin lactone to its ammonium salt is typically achieved through a two-step process:
Lactone Ring Opening: The lactone is hydrolyzed under basic conditions, for instance, by treatment with a base like sodium hydroxide, to yield the sodium salt of the simvastatin hydroxy acid. nih.gov
Formation of the Ammonium Salt: The resulting solution is then treated with an ammonium source, such as ammonium hydroxide. ekb.eg A common method involves dissolving the simvastatin acid in a suitable solvent and then introducing ammonia (B1221849) gas until the solution becomes alkaline. google.com The product is then crystallized from the solution. google.com
Optimization of this process involves careful control of pH, temperature, and solvent choice to maximize the yield and purity of the final ammonium salt.
Characterization Methodologies for Isotopic Purity and Structural Integrity
Spectroscopic Techniques for Deuterium Incorporation Confirmation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of deuterium atoms within a molecule. wikipedia.org While proton NMR (¹H NMR) would show the absence of signals at the positions where deuterium has been substituted, deuterium NMR (²H NMR) will exhibit signals corresponding to the deuterated sites. wikipedia.org This provides direct evidence of successful isotopic labeling. wikipedia.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to assess the degree of deuterium incorporation. wikipedia.org The mass spectrum of the deuterated compound will show a molecular ion peak that is shifted by the mass of the incorporated deuterium atoms (e.g., +3 for a d3-labeled compound) compared to the unlabeled standard. This allows for the confirmation of the isotopic enrichment. researchgate.net
The combination of these spectroscopic techniques provides a comprehensive characterization of the synthesized Simvastatin Acid-d3 Ammonium Salt, ensuring its suitability as an internal standard for quantitative bioanalytical studies.
Chromatographic Purity Assessment of Stable Isotope-Labeled Analogs
The purity of stable isotope-labeled standards like this compound is paramount for their use in quantitative analysis. Purity assessment ensures that the standard is free from significant levels of the unlabeled analyte, synthetic precursors, and other related impurities that could interfere with the accuracy of analytical measurements. The evaluation involves confirming both chemical purity and isotopic enrichment. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), is the primary technique for this assessment. medchemexpress.eunih.gov
Chemical Purity Analysis: Reverse-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of simvastatin and its analogs. researchgate.net The separation is typically achieved on a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium formate (B1220265) or phosphate (B84403) buffer, with the pH adjusted to maintain the stability of the compound. nih.govnih.gov Detection is commonly performed using a UV detector at a wavelength of approximately 238 nm, which is the absorption maximum for the conjugated diene system in the simvastatin molecule.
The method must be capable of separating the main compound from all potential process-related impurities and degradation products. Common impurities for simvastatin that would also be monitored in the deuterated standard include:
Lovastatin: The starting material for many syntheses.
Simvastatin Acid (free acid): The precursor to the ammonium salt.
Anhydro Simvastatin: A common degradation product formed by dehydration.
Simvastatin Dimer: An impurity that can form during synthesis. pharmaffiliates.comsynzeal.com
Commercial suppliers of stable isotope-labeled simvastatin products often specify a chemical purity of >95% or >98% as determined by HPLC. schd-shimadzu.com
Isotopic Purity and Enrichment: LC-MS/MS is employed to confirm the identity of the deuterated compound and to assess its isotopic purity. The mass spectrometer can distinguish between the labeled (d3) and unlabeled (d0) forms based on their mass-to-charge (m/z) ratio. For Simvastatin Acid, the [M-H]⁻ ion is observed at m/z 435.1, while the ammonium adduct of the lactone form, [M+NH₄]⁺, is seen at m/z 436.3. medpharmres.com The corresponding ions for the d3 analog would be shifted by 3 mass units. The analysis determines the percentage of the deuterated isotopologue relative to any residual unlabeled compound. The isotopic enrichment, often expressed as "atom % D," is a measure of the deuterium content in the labeled positions. For Simvastatin-[d3], suppliers typically report an isotopic purity of 98% atom D.
Table 2: Typical HPLC Parameters for Purity Assessment of Simvastatin Analogs
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm particle size) researchgate.net |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and a buffered aqueous solution (e.g., 0.1% Orthophosphoric Acid, Ammonium Formate) researchgate.netnih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 238 nm or Mass Spectrometry (MS) |
| Column Temperature | Ambient or controlled (e.g., 40°C) nih.gov |
The validation of these analytical methods is performed according to guidelines from the International Conference on Harmonisation (ICH), assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the purity assessment. nih.govresearchgate.net
Pharmacokinetic and Mechanistic Investigations in Preclinical Models
Application in In Vivo Pharmacokinetic Studies (Non-Human Biological Systems)
Stable isotope-labeled analogs are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Simvastatin (B1681759) Acid-d3 Ammonium (B1175870) Salt serves as an ideal internal standard for pharmacokinetic studies of simvastatin and its active metabolite, simvastatin acid. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it accounts for variations in sample preparation and instrument response, ensuring highly accurate and precise measurements. nih.gov
The disposition and bioavailability of simvastatin are complex due to its extensive first-pass metabolism in the liver and intestines, resulting in low systemic availability of the parent compound. oup.comnih.gov Preclinical studies in animal models, such as beagles, rats, and rabbits, are crucial for characterizing these pharmacokinetic properties. nih.govresearchgate.netnih.gov
In these studies, animals are administered the unlabeled drug, and biological samples (e.g., plasma) are collected over time. Simvastatin Acid-d3 Ammonium Salt is added to these samples during processing as an internal standard. By comparing the LC-MS/MS response of the unlabeled drug to the known concentration of the deuterated standard, researchers can accurately determine the concentration of simvastatin and simvastatin acid in the samples. nih.gov This allows for the calculation of key pharmacokinetic parameters that describe the drug's disposition.
A study in beagle dogs, for instance, utilized a validated LC-MS/MS method to determine the absolute bioavailability of simvastatin and simvastatin acid. nih.gov Such studies provide critical data on the extent and rate of drug absorption and metabolism, which is foundational for understanding its in vivo behavior. nih.gov The table below summarizes typical pharmacokinetic parameters obtained for simvastatin acid in a beagle model, illustrating the type of data generated in these assessments.
| Parameter | Value | Description |
|---|---|---|
| Cmax (ng/mL) | 155.12 ± 61.45 | Maximum observed plasma concentration. |
| Tmax (hr) | 2.17 ± 0.75 | Time to reach maximum plasma concentration. |
| AUC (ng·hr/mL) | 406.33 ± 149.03 | Area under the plasma concentration-time curve, representing total drug exposure. |
| Absolute Bioavailability (%) | 25.40 | The fraction of the administered dose that reaches systemic circulation. |
In a broader sense, this compound can be used as a metabolic tracer. When co-administered with the non-labeled drug, the two compounds can be distinguished by mass spectrometry. This "pseudo-simultaneous" administration allows for the precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels. medchemexpress.com For example, rat studies using labeled simvastatin have been employed to understand its distribution into various tissues. nih.gov The use of a deuterated tracer like Simvastatin Acid-d3 allows for similar investigations with the enhanced safety and analytical precision of mass spectrometry.
Exploration of Isotopic Effects on Biotransformation Processes
Deuterium (B1214612) labeling is a powerful technique not only for quantification but also for investigating the mechanisms of drug metabolism. By strategically replacing hydrogen with deuterium, researchers can probe the bond-breaking steps involved in enzymatic reactions.
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. portico.org A C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning more energy is required to break it. portico.org If the cleavage of a specific C-H bond is the rate-limiting step of a metabolic reaction, replacing it with a C-D bond will slow down the reaction. Observing a significant KIE provides strong evidence that this bond cleavage is central to the reaction's slowest step. nih.gov
Simvastatin is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5. pharmgkb.org These enzymes catalyze oxidative reactions, such as hydroxylation, on the statin molecule. pharmgkb.orgmdpi.com While no studies have specifically published the KIE for this compound, the principles are well-established from research on other drugs metabolized by CYP3A4. nih.govnih.govresearchgate.net
It is important to note the position of the deuterium label. In this compound, the d3-label is on the methyl group of the butanoate ester side chain of the parent simvastatin molecule. This ester is hydrolyzed by carboxylesterases to form the active simvastatin acid. pharmgkb.orgmdpi.com Therefore, a KIE would not be expected in the subsequent metabolism of simvastatin acid itself, but could theoretically be observed during the initial hydrolysis of the deuterated parent lactone, if C-H bond cleavage in that moiety were part of the rate-limiting step.
The presence or absence of a KIE provides critical mechanistic insights into how an enzyme interacts with its substrate. researchgate.net For a complex enzyme like CYP3A4, which has a large and flexible active site, multiple metabolic reactions can occur simultaneously. nih.gov
Identifying Rate-Limiting Steps: If deuteration at a specific position results in a significantly slower rate of metabolism (a large KIE), it confirms that the C-H bond at that position is broken during the rate-determining step of the metabolic pathway. portico.org
Investigating Metabolic Switching: In some cases, if the primary metabolic site is blocked by deuteration, the enzyme may begin to metabolize the drug at an alternative site. nih.gov This phenomenon, known as "metabolic switching," can be identified by comparing the metabolite profiles of the deuterated and non-deuterated compounds. It reveals the flexibility of the enzyme's active site and can lead to the discovery of previously unknown metabolites. portico.org
By using specifically deuterated versions of a drug, researchers can map the critical points of enzymatic attack and understand the nuances of substrate binding and turnover within the enzyme's active site, providing a detailed picture of biotransformation mechanisms. nih.govnih.gov The major metabolites formed from simvastatin are summarized in the table below.
Quality Assurance and Reference Standard Establishment
Utilization as a Certified Reference Material in Analytical Chemistry
Simvastatin (B1681759) Acid-d3 Ammonium (B1175870) Salt is primarily employed as an internal standard in analytical methods designed to quantify simvastatin and its active metabolite, simvastatin acid, in various biological samples. medchemexpress.euresearchgate.net Its utility as a certified reference material (CRM) stems from its structural similarity to the analyte of interest, with the key difference being the presence of deuterium (B1214612) atoms. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte by a mass spectrometer, while ensuring that it co-elutes chromatographically and exhibits similar extraction recovery and ionization efficiency. medchemexpress.eu
The use of deuterated internal standards like Simvastatin Acid-d3 Ammonium Salt is considered the gold standard in quantitative bioanalysis using LC-MS/MS. medchemexpress.eu It effectively compensates for variations in sample preparation and matrix effects, which can significantly impact the accuracy and reproducibility of results. In a typical workflow, a known amount of this compound is spiked into the biological sample (e.g., plasma) before extraction. researchgate.net The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the sample. This ratiometric approach corrects for potential losses during sample processing and fluctuations in instrument response.
A notable application of this compound is in pharmacokinetic studies, where precise measurement of drug and metabolite concentrations over time is crucial. For instance, a high-throughput LC-MS/MS method for the simultaneous quantification of simvastatin (SS), simvastatin acid (SSA), and ezetimibe (B1671841) (EZM) in human plasma utilized simvastatin acid D3 as an internal standard for SSA. researchgate.net This method was successfully applied to a clinical pharmacokinetic study, demonstrating the reliability of the deuterated standard in a regulatory-compliant bioanalytical setting. researchgate.net
The following table summarizes the key analytical techniques where this compound is utilized as a CRM:
| Analytical Technique | Purpose | Role of this compound | Key Advantages |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative bioanalysis of simvastatin and simvastatin acid in plasma, serum, and other biological matrices. | Internal Standard | High precision and accuracy, corrects for matrix effects and procedural variability. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification in pharmaceutical formulations. | Reference Standard | Enables accurate quantification and identification of the active metabolite. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identity verification. | Reference Material | Confirms the chemical structure and isotopic labeling of the standard. |
Stability and Purity Assessment of this compound Reference Standards
The integrity of any analytical measurement is fundamentally dependent on the quality of the reference standards used. Therefore, rigorous stability and purity assessments of this compound are essential for its certification as a reference material. Manufacturers of this CRM provide a Certificate of Analysis (CoA) that details the identity, purity, and stability of the compound. glppharmastandards.comsigmaaldrich.comsimsonpharma.com
Purity Assessment: The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a primary method for assessing purity and identifying any related impurities. The CoA will generally report the purity as a percentage, often determined by peak area normalization. In addition to chromatographic purity, the isotopic enrichment and the absence of unlabeled simvastatin acid are critical parameters that are confirmed by mass spectrometry. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and the position of the deuterium labels.
Below is an illustrative table representing typical data found in a Certificate of Analysis for this compound:
| Test | Method | Specification | Illustrative Result |
| Purity (by HPLC) | Reverse-Phase HPLC with UV detection | ≥ 98.0% | 99.5% |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation | 99.7% |
| Unlabeled Compound | Mass Spectrometry | ≤ 0.5% | 0.2% |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements | Complies |
Stability Assessment: Stability studies are conducted to determine the appropriate storage conditions and re-test date for the reference standard. These studies evaluate the compound's stability under various environmental conditions, such as temperature and humidity, over an extended period. While specific stability data for this compound is not extensively published in peer-reviewed literature, manufacturers typically recommend storage at -20°C to ensure long-term stability. caymanchem.commedchemexpress.com Stability-indicating methods, usually HPLC, are employed to detect any degradation products that may form over time.
The following table provides a hypothetical stability assessment summary for this compound:
| Condition | Duration | Parameter | Specification | Result |
| Long-term (-20°C) | 24 months | Purity (HPLC) | ≥ 98.0% | 99.4% |
| Accelerated (40°C / 75% RH) | 6 months | Purity (HPLC) | ≥ 98.0% | 98.9% |
| Freeze-Thaw Cycles (from -20°C) | 5 cycles | Purity (HPLC) | No significant change | No significant change |
Inter-laboratory Harmonization and Method Transferability Studies for Deuterated Internal Standards
The use of well-characterized deuterated internal standards like this compound is crucial for achieving inter-laboratory harmonization and ensuring the smooth transfer of analytical methods between different sites. Inter-laboratory studies, also known as proficiency testing, are essential for assessing the reproducibility of an analytical method and the competence of different laboratories.
When multiple laboratories are involved in the analysis of samples, for instance, in large clinical trials or post-market surveillance, it is imperative that the results are comparable, regardless of where the analysis was performed. The use of a common, high-purity deuterated internal standard helps to minimize variability arising from differences in instrumentation, reagents, and laboratory personnel. By providing a consistent reference point, this compound allows for the normalization of data across different laboratories, leading to more reliable and harmonized results.
Method transfer, the process of transferring a validated analytical method from one laboratory to another, is a critical step in the lifecycle of a pharmaceutical product. A robust and well-documented analytical method that utilizes a deuterated internal standard is more likely to be successfully transferred. The internal standard helps to mitigate the impact of minor variations in the analytical procedure that may occur during the transfer process. For a successful method transfer, a predefined protocol is established, which includes acceptance criteria for parameters such as precision, accuracy, and linearity, all of which are assessed using the internal standard.
A hypothetical inter-laboratory study design for a bioanalytical method using this compound is outlined in the table below:
| Study Phase | Description | Role of this compound | Expected Outcome |
| Protocol Development | A detailed analytical procedure is established, specifying the use of a single lot of this compound as the internal standard. | Ensures all participating laboratories use the same high-quality internal standard. | A clear and unambiguous analytical protocol. |
| Sample Distribution | Identical sets of quality control (QC) samples, spiked with known concentrations of simvastatin acid and a fixed concentration of the internal standard, are distributed to participating laboratories. | Provides a common reference for quantification in all samples. | Each laboratory receives a standardized set of samples for analysis. |
| Data Analysis and Comparison | Each laboratory performs the analysis and reports the results. The data is then statistically analyzed to assess inter-laboratory variability (e.g., coefficient of variation). | The use of the internal standard helps to normalize the data and reduce variability. | A comprehensive assessment of the method's reproducibility and the proficiency of the participating laboratories. |
| Method Harmonization | If significant discrepancies are observed, an investigation is conducted to identify the root cause, and corrective actions are implemented to harmonize the method across all sites. | Facilitates the identification of systematic errors by providing a stable reference. | Improved consistency and reliability of results across all participating laboratories. |
Emerging Research Paradigms and Future Perspectives
Integration with High-Resolution Mass Spectrometry for Enhanced Metabolomic Profiling
The use of Simvastatin (B1681759) Acid-d3 Ammonium (B1175870) Salt as an internal standard is pivotal in quantitative analyses using high-resolution mass spectrometry (HRMS). In metabolomic studies, which aim to comprehensively identify and quantify all small-molecule metabolites in a biological system, HRMS provides exceptional mass accuracy and resolution, allowing for the confident identification of compounds. When coupled with a stable isotope-labeled standard like Simvastatin Acid-d3 Ammonium Salt, the precision of quantification is significantly enhanced.
In a typical workflow, a known amount of this compound is spiked into a biological sample (e.g., plasma, urine, or tissue homogenate) prior to analysis. During HRMS analysis, typically performed with techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterated standard co-elutes with the endogenous (non-labeled) simvastatin acid. Due to the mass difference of three daltons (from the three deuterium (B1214612) atoms), the two compounds are distinguishable by the mass spectrometer. Any variations in sample preparation, injection volume, or ionization efficiency will affect both the analyte and the internal standard equally. By calculating the ratio of the peak area of the endogenous analyte to that of the known concentration of the deuterated standard, a highly accurate and precise quantification can be achieved. This stable isotope dilution (SID) method is considered the gold standard for quantitative mass spectrometry. nih.govnih.gov
Research has demonstrated the utility of high-resolution mass spectrometry, such as MALDI Orbitrap MS, for the detection and characterization of simvastatin and its metabolites in various biological matrices. nih.gov While this particular study did not explicitly use this compound, the principles of using HRMS for metabolite identification are directly applicable and would be further strengthened by the inclusion of such a standard for robust quantification. The high mass accuracy of HRMS helps in differentiating simvastatin metabolites from other endogenous compounds, and the use of a deuterated standard corrects for matrix effects that can suppress or enhance the ion signal, a common challenge in complex biological samples. nih.govnih.gov
Metabolomic analyses of interventions with simvastatin have been successfully conducted using gas chromatography-mass spectrometry (GC-MS) to monitor pathological changes in diet-induced hyperlipidemia models. nih.gov The integration of this compound in similar future studies using HRMS would provide more sensitive and accurate data on the metabolic perturbations caused by the drug.
Advancements in Automated Sample Preparation Coupled with Stable Isotope Dilution
The demand for high-throughput analysis in clinical and research settings has driven the development of automated sample preparation systems. The coupling of these automated platforms with the stable isotope dilution technique using this compound offers a powerful combination for rapid, reliable, and reproducible quantification of simvastatin acid.
A study on the quantitative analysis of simvastatin and its β-hydroxy acid in human plasma successfully employed an automated liquid-liquid extraction (LLE) method based on a 96-well plate format. nih.gov In this research, stable isotope-labeled simvastatin and its acid form (¹³CD₃-SV and ¹³CD₃-SVA) were utilized as internal standards. The use of a liquid handling workstation for tasks such as solvent addition, separation of organic and aqueous layers, and reconstitution significantly reduced the analytical time and manual labor involved. nih.gov The automated procedure was found to enhance sample throughput by at least three-fold compared to manual methods, while maintaining excellent precision and accuracy. nih.gov
The key advantages of this integrated approach are:
Increased Throughput: Automation allows for the parallel processing of a large number of samples, which is essential for large-scale clinical studies or metabolomic research.
Improved Reproducibility: Automated systems minimize human error and ensure that each sample is treated identically, leading to higher precision.
Reduced Analyst Intervention: This frees up researchers' time for more complex tasks like data analysis and interpretation. nih.gov
Enhanced Accuracy: The use of a stable isotope-labeled internal standard like this compound corrects for any variability introduced during the automated sample preparation process. nih.gov
Future advancements in this area may involve the integration of other automated sample preparation techniques, such as solid-phase extraction (SPE), with online LC-MS analysis, further streamlining the workflow from sample to result.
Development of Novel Deuteration Methodologies for Complex Molecules
The synthesis of deuterated compounds like this compound is a critical aspect that enables their use in advanced analytical studies. The strategic placement of deuterium atoms can significantly impact the metabolic stability of a drug, a concept known as the kinetic isotope effect. This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the cleavage of the C-D bond in enzymatic reactions slower. nih.gov
While this compound is primarily used as an internal standard for quantification, the broader field of drug discovery is actively exploring the use of deuteration to create novel therapeutic agents with improved pharmacokinetic profiles. nih.govnih.gov This "deuterium switch" approach involves replacing hydrogen atoms at sites of metabolism with deuterium to slow down the drug's breakdown, potentially leading to a longer half-life, reduced dosing frequency, and lower toxicity. nih.govjuniperpublishers.com
Recent years have seen significant progress in the development of methodologies for the selective deuteration of complex organic molecules. These methods include:
Hydrogen Isotope Exchange (HIE): This involves the direct replacement of C-H bonds with C-D bonds, often catalyzed by metals or other reagents. researchgate.net
Reductive Deuteration: This method introduces deuterium by the reduction of unsaturated bonds (e.g., double or triple bonds) using a deuterium source. researchgate.net
Dehalogenative Deuteration: This technique involves the replacement of a halogen atom with a deuterium atom. researchgate.net
These advanced synthetic methods are making it easier and more efficient to produce a wide range of deuterated compounds, including those of complex molecules like statins and their metabolites. researchgate.netresearchgate.net The continued development of these methodologies will not only ensure a steady supply of existing standards like this compound but also open up new avenues for creating novel deuterated drugs with enhanced therapeutic properties.
Expanding Applications of Stable Isotope-Labeled Analogs in Systems Biology and Multi-Omics Research
Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" platforms, such as genomics, proteomics, transcriptomics, and metabolomics. vascular-proteomics.comnih.gov Stable isotope-labeled compounds like this compound are poised to play an increasingly important role in this integrative approach.
In the context of multi-omics research, metabolomics data provides a direct functional readout of the physiological state of a cell or organism. nih.gov The accurate quantification of metabolites, facilitated by the use of stable isotope-labeled internal standards, is crucial for building robust systems biology models. nih.govnih.gov For instance, by accurately measuring the levels of simvastatin acid in response to a particular genetic background (genomics) or protein expression profile (proteomics), researchers can gain deeper insights into the factors that govern drug metabolism and efficacy.
Stable isotope labeling can also be used for flux analysis, which measures the rates of metabolic pathways. nih.gov By administering a labeled precursor and tracking the incorporation of the label into downstream metabolites, researchers can map out and quantify the flow of molecules through a metabolic network. This information is invaluable for understanding how diseases or drug interventions alter cellular metabolism. nih.gov
The integration of data from different omics levels is a significant challenge, but metabolomics, with its reliance on precise quantification using stable isotope standards, can serve as a "common denominator" to link these datasets. nih.gov As our ability to generate and analyze large-scale omics data improves, the use of stable isotope-labeled analogs like this compound will be indispensable for building predictive models of drug action and for advancing the goals of personalized medicine. irisotope.compharmiweb.com
Q & A
Q. What are the validated synthesis pathways for Simvastatin Acid-d3 Ammonium Salt, and how can purity be ensured during preparation?
this compound is synthesized via hydrolysis of the lactone form of Simvastatin-d6. A cost-efficient method involves:
- Step 1 : Methylation of the intermediate amide derivative (e.g., using BuLi and methyl iodide).
- Step 2 : Hydrolysis with NaOH in refluxing methanol, followed by neutralization with ammonium hydroxide to form the ammonium salt .
- Step 3 : Lactonization in acidic media for structural validation. Purity is assessed using HPLC or NMR to confirm deuterium incorporation (>98% isotopic purity) and absence of unlabeled contaminants. Reagent-grade ammonium salts (e.g., ACS-certified) should be used to minimize side reactions .
Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?
- LC-MS/MS : Use a C18 column with mobile phases containing ammonium formate (10 mM, pH 3.5) to enhance ionization. Monitor transitions specific to the deuterated fragment ions (e.g., m/z 436 → 285 for Simvastatin Acid-d3) .
- Sample Preparation : Solid-phase extraction (SPE) with deuterated internal standards (e.g., Simvastatin Acid-d6) improves recovery rates and reduces matrix effects .
Q. How should this compound be stored to maintain stability?
- Store lyophilized powder at -20°C in airtight, light-resistant containers.
- In solution, avoid prolonged exposure to alkaline conditions (>pH 8) or high temperatures, which accelerate deuterium exchange or degradation. Use freshly prepared ammonium hydroxide for pH adjustment .
Advanced Research Questions
Q. How does the deuterium label in this compound influence its pharmacokinetic properties compared to the non-deuterated form?
The kinetic isotope effect (KIE) from deuterium substitution at critical metabolic sites (e.g., hydroxyl groups) can reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. However, this may alter binding affinity to HMG-CoA reductase, requiring dose adjustments in preclinical studies. Validate using isotope ratio mass spectrometry (IRMS) to track deuterium retention in vivo .
Q. What experimental strategies resolve contradictions in metabolic flux data when using Simvastatin Acid-d3 as a tracer?
- Controlled Isotopic Dilution : Spiking studies with unlabeled Simvastatin Acid can identify interference from endogenous metabolites.
- Parallel Reaction Monitoring (PRM) : Quantify both deuterated and non-deuterated isoforms simultaneously to correct for natural isotope abundance .
- Statistical Modeling : Use Bayesian frameworks to account for variability in deuterium incorporation rates across biological replicates .
Q. How can reaction conditions be optimized to improve yield during the synthesis of this compound?
- Base Screening : Replace traditional bases (e.g., NaOH) with tetraalkylammonium salts (e.g., Me₄NBr) to enhance solubility of intermediates in non-polar solvents like toluene .
- Temperature Control : Maintain reflux temperatures during hydrolysis (60–70°C) to prevent lactone reformation.
- Catalytic Deuterium Exchange : Use D₂O in the final crystallization step to maximize isotopic purity .
Q. What are the challenges in assessing the purity of this compound, and how are they mitigated?
- Challenge 1 : Co-elution of deuterated and non-deuterated forms in HPLC. Solution : Employ high-resolution mass spectrometry (HRMS) with a mass accuracy threshold of <2 ppm .
- Challenge 2 : Residual solvents (e.g., THF) from synthesis. Solution : Use headspace gas chromatography (HS-GC) with a flame ionization detector (FID) .
Methodological Tables
Q. Table 1. Key LC-MS/MS Parameters for Simvastatin Acid-d3 Analysis
| Parameter | Value |
|---|---|
| Column | C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase | 10 mM ammonium formate (pH 3.5)/acetonitrile (95:5) |
| Ionization Mode | ESI (-) |
| Transition (m/z) | 436 → 285 (quantifier) |
| LOD | 0.1 ng/mL |
Q. Table 2. Stability of this compound Under Storage Conditions
| Condition | Degradation (% after 30 days) |
|---|---|
| -20°C (lyophilized) | <2% |
| 25°C (solution, pH 7.4) | 15% |
| 4°C (solution, pH 5.0) | 5% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
